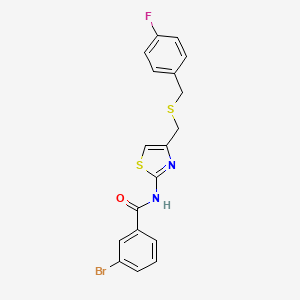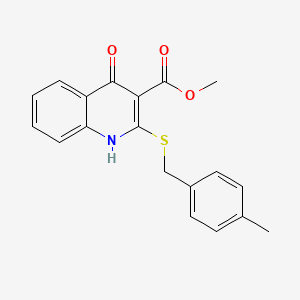
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Biological Activity
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, as part of a broader class of compounds, has been explored for various biological activities. The chemical structure incorporates elements such as 1,3,4-oxadiazole and pyrrolidine rings, which have been of significant interest in medicinal chemistry for their potential therapeutic properties. For example, compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for cardiotonic activity, showcasing the versatility of this scaffold in drug development (H. Nate et al., 1987) [https://consensus.app/papers/synthesis-2phenylthiazolidine-derivatives-agents-nate/5fc838464f8a5b058bed7d3c19857d5d/?utm_source=chatgpt].
Synthesis and Characterization
The synthesis and structural characterization of related compounds, such as polycyclic systems containing the 1,2,4-oxadiazole ring, have been reported. These studies highlight the chemical methods used to create complex molecules with potential biological activity (Y. Kharchenko et al., 2008) [https://consensus.app/papers/systems-containing-124oxadiazole-ring-kharchenko/e0af1f9b359a5bb198d4d4ad0afdd7c1/?utm_source=chatgpt]. Moreover, the synthesis of derivatives like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and their antioxidant activity underline the importance of structural modifications in enhancing the therapeutic potential of these compounds (I. Tumosienė et al., 2019) [https://consensus.app/papers/synthesis-tumosienė/9c3690410bc35ca2aeed5f81d0e109a8/?utm_source=chatgpt].
Potential Antimicrobial and Antineoplastic Agents
Research into the antimicrobial and antineoplastic properties of compounds with similar structures to this compound has been conducted. For instance, the study of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety for their antimicrobial activities showcases the potential of such compounds in treating infectious diseases (M. Gouda et al., 2010) [https://consensus.app/papers/synthesis-activities-pyrazole-derivatives-based-gouda/0f109cbf2ba25a9b85dc18ef641190ed/?utm_source=chatgpt]. Additionally, the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis indicates the relevance of these chemical frameworks in developing new antimycobacterial agents (M. Gezginci et al., 1998) [https://consensus.app/papers/activity-substituted-isosteres-pyridine-gezginci/eeae740ddde75be590e6cb66bf316a73/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c27-17-12-14(13-25(17)15-6-2-1-3-7-15)20-23-24-21(31-20)22-19(28)16-8-4-10-26(16)33(29,30)18-9-5-11-32-18/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQARWISAACLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)
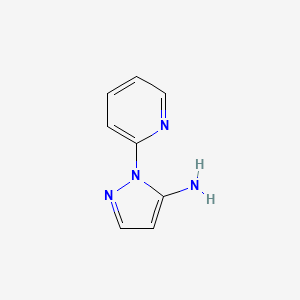



![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
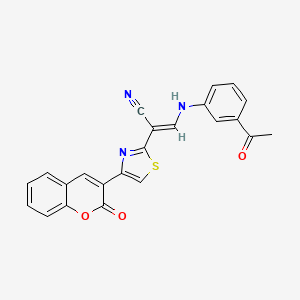
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
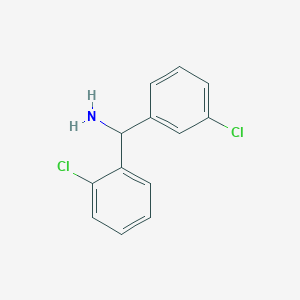
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
